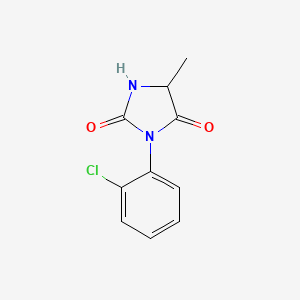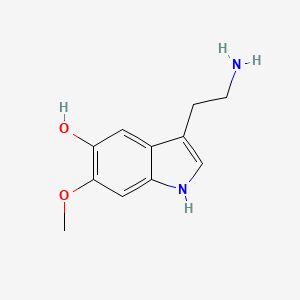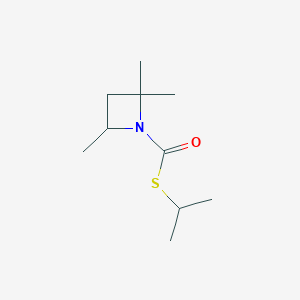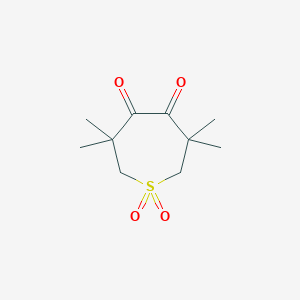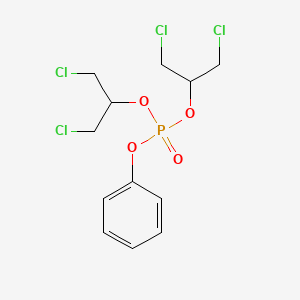![molecular formula C10H15F3O4S B14649238 Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate CAS No. 51907-00-7](/img/structure/B14649238.png)
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate is a complex organic compound characterized by its unique structure, which includes an ethyl ester, a sulfanyl group, and trifluorobutanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluorobutanoate with 2-ethoxy-2-oxoethyl sulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluorobutanoate moiety may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluorobutanoate: Lacks the sulfanyl and ethoxy groups, making it less reactive in certain chemical reactions.
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]acetic acid: Similar structure but with an acetic acid moiety instead of trifluorobutanoate.
Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate: Similar but with an acetate group instead of trifluorobutanoate.
Uniqueness
Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate is unique due to the presence of both the sulfanyl and trifluorobutanoate groups, which confer distinct chemical and biological properties. The trifluorobutanoate group enhances the compound’s stability and lipophilicity, while the sulfanyl group provides a reactive site for further chemical modifications.
Propriétés
Numéro CAS |
51907-00-7 |
|---|---|
Formule moléculaire |
C10H15F3O4S |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C10H15F3O4S/c1-3-16-8(14)5-7(10(11,12)13)18-6-9(15)17-4-2/h7H,3-6H2,1-2H3 |
Clé InChI |
OHOWCCQZGABJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(F)(F)F)SCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
